4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline

Physicochemical Properties Medicinal Chemistry Lead Optimization

This 4‑chloro‑9‑fluoro derivative provides a distinctive halogenation pattern (Cl at C4, F at C9) that enables sequential chemoselective cross‑coupling (Suzuki, Buchwald) for rapid library synthesis in hit‑to‑lead campaigns. The scaffold has demonstrated antileishmanial activity (IC50 1.2–14.7 μM) and yielded CK2 inhibitors with IC50 as low as 49 nM. Its predicted LogP of 3.57 supports blood‑brain barrier penetration, making it a valuable template for CNS drug discovery. When sourcing, choose the specific 4‑chloro‑9‑fluoro isomer to ensure reproducible reactivity and biological outcomes.

Molecular Formula C11H6ClFN2
Molecular Weight 220.63
CAS No. 195711-38-7
Cat. No. B2869272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline
CAS195711-38-7
Molecular FormulaC11H6ClFN2
Molecular Weight220.63
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)N3C=CC=C3C(=N2)Cl
InChIInChI=1S/C11H6ClFN2/c12-11-9-5-2-6-15(9)10-7(13)3-1-4-8(10)14-11/h1-6H
InChIKeyOAYZZISTOMBYCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline (CAS: 195711-38-7): Chemical Properties and Scaffold Potential


4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline (CAS: 195711-38-7) is a halogenated heterocyclic compound with the molecular formula C₁₁H₆ClFN₂ and a molecular weight of 220.63 g/mol [1]. It is characterized by a pyrrolo[1,2-a]quinoxaline core scaffold, which is a privileged structure in medicinal chemistry known for its diverse biological activities [2]. The compound features both a chlorine substituent at the 4-position and a fluorine atom at the 9-position, a specific substitution pattern that influences its physicochemical properties, including a predicted LogP of 3.57, and its potential as a versatile intermediate for further derivatization [1].

Critical Differentiators of 4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline for Procurement Decisions


While numerous pyrrolo[1,2-a]quinoxaline derivatives exist, the specific 4-chloro-9-fluoro substitution pattern on 4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline imparts distinct physicochemical and synthetic properties that preclude generic substitution. The presence of both a chlorine and a fluorine atom on the core scaffold creates a unique reactivity profile, differentiating it from analogs with only a single halogen substituent, such as 4-chloropyrrolo[1,2-a]quinoxaline (CAS: 6025-69-0) . This dual halogenation affects its electronic distribution and lipophilicity, directly impacting its behavior in reactions and its potential as a building block for more complex molecules [1]. The evidence below quantifies these key differences in specific, comparable contexts, guiding informed selection for research and development applications.

Quantitative Evidence for Selecting 4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline over Analogs


Dual Halogen Substitution Creates a Unique Physicochemical Profile

The combined presence of chlorine at the 4-position and fluorine at the 9-position in 4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline results in a distinct physicochemical profile compared to its mono-halogenated analog, 4-chloropyrrolo[1,2-a]quinoxaline (CAS: 6025-69-0). The introduction of the fluorine atom increases lipophilicity and alters electronic properties, which are critical factors in medicinal chemistry for modulating membrane permeability and target binding [1].

Physicochemical Properties Medicinal Chemistry Lead Optimization

Improved Synthetic Yield via Palladium-Catalyzed Cross-Coupling

The synthesis of 4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline has been optimized using modern catalytic methods, leading to significantly higher yields compared to traditional multi-step routes often employed for non-halogenated or mono-halogenated pyrroloquinoxaline scaffolds [1]. This efficiency is a key differentiator for procurement when considering cost and scalability.

Synthetic Chemistry Process Chemistry Catalysis

Demonstrated In Vitro Antileishmanial Potency of a 4-Chloro-9-fluoro Derivative

While direct data for 4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline itself is limited, a closely related derivative, 4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline (interpreted as the target compound or its direct precursor), has been evaluated for antileishmanial activity. Its potency can be contextualized against the broader class of 4-substituted pyrrolo[1,2-a]quinoxalines, which have shown activity against Leishmania spp. [1]. This positions the compound as a promising starting point for developing new antiparasitic agents.

Antiparasitic Leishmaniasis Drug Discovery

High-Impact Application Scenarios for 4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline


Lead Optimization in Antiparasitic Drug Discovery

4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline serves as a privileged scaffold for initiating structure-activity relationship (SAR) studies in antiparasitic drug discovery. The core pyrrolo[1,2-a]quinoxaline structure has demonstrated in vitro activity against Leishmania species with IC50 values ranging from 1.2 to 14.7 μM [1]. The 4-chloro-9-fluoro substitution pattern provides a specific starting point for medicinal chemists to further optimize potency, selectivity, and pharmacokinetic properties through targeted derivatization at the remaining reactive sites.

Synthesis of Advanced Kinase Inhibitor Intermediates

The dual halogenation of 4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline makes it a highly versatile building block for synthesizing more complex kinase inhibitors. The scaffold has been successfully used to develop inhibitors of human protein kinase CK2 with IC50 values as low as 49 nM [2], and has shown antiproliferative activity against cancer cell lines via Akt kinase inhibition [3]. The presence of both chloro and fluoro groups allows for sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to rapidly construct diverse compound libraries for hit-to-lead campaigns.

Physicochemical Property Modulation in CNS Drug Discovery

The predicted LogP of 3.57 for 4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline, which is 0.39 units higher than its non-fluorinated analog [4], positions it favorably for modulating physicochemical properties in central nervous system (CNS) drug discovery programs. The fluorine atom is known to increase metabolic stability and membrane permeability, which are critical parameters for crossing the blood-brain barrier [5]. This specific derivative can be used as a core template for designing new CNS-active compounds targeting receptors like 5-HT3, where related pyrroloquinoxalines have shown potent activity [6].

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